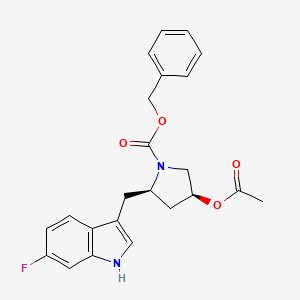
Benzyl (2R,4S)-4-acetoxy-2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2R,4S)-4-acetoxy-2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C23H23FN2O4 and a molecular weight of 410.44 g/mol . This compound features a pyrrolidine ring substituted with an acetoxy group and a fluoroindole moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R,4S)-4-acetoxy-2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include a pyrrolidine derivative and a fluoroindole compound. The key steps in the synthesis may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions.
Introduction of the Fluoroindole Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R,4S)-4-acetoxy-2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated derivatives.
Scientific Research Applications
Benzyl (2R,4S)-4-acetoxy-2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl (2R,4S)-4-acetoxy-2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluoroindole moiety may interact with enzymes or receptors, leading to biological effects. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active compound .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2R,4S)-4-hydroxy-2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate
- Benzyl (2R,4S)-4-methoxy-2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl (2R,4S)-4-acetoxy-2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C23H23FN2O4 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
benzyl (2R,4S)-4-acetyloxy-2-[(6-fluoro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H23FN2O4/c1-15(27)30-20-11-19(9-17-12-25-22-10-18(24)7-8-21(17)22)26(13-20)23(28)29-14-16-5-3-2-4-6-16/h2-8,10,12,19-20,25H,9,11,13-14H2,1H3/t19-,20+/m1/s1 |
InChI Key |
YXOKYGDMIXMNHQ-UXHICEINSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CC3=CNC4=C3C=CC(=C4)F |
Canonical SMILES |
CC(=O)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC3=CNC4=C3C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















